REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]([CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([CH2:13][OH:14])[CH2:11][OH:12])C1C=CC=CC=1.N.[Na].[Cl-].[NH4+]>C(OCC)C>[CH:15]1([C:10]([CH2:9][OH:8])([CH2:11][OH:12])[CH2:13][OH:14])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:3.4,^1:21|
|
Name
|
2-Benzyloxymethyl-2-cyclohexyl-propan-1,3-diol
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)(CO)C1CCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at -70° for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 0°
|
Type
|
CUSTOM
|
Details
|
The ammonia was removed from the reaction mixture under a current of nitrogen
|
Type
|
ADDITION
|
Details
|
Methanol (25 ml.) was added to the stirred mixture
|
Type
|
CUSTOM
|
Details
|
to destroy residual sodium
|
Type
|
ADDITION
|
Details
|
Dichloromethane (400 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrates were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |